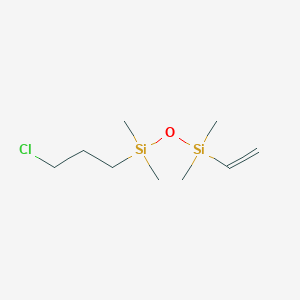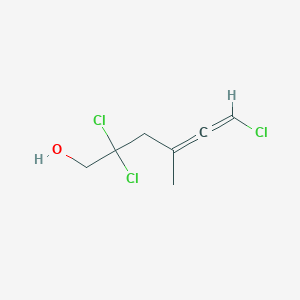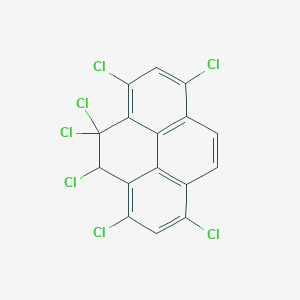
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene is a chlorinated organic compound known for its stability and persistence in the environment. It is part of the organochlorine family, which includes many compounds used historically as pesticides. The compound’s structure features multiple chlorine atoms, contributing to its chemical stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene typically involves the chlorination of pyrene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyrene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the chlorination reaction. Safety measures are crucial due to the toxic nature of chlorine gas and the potential for hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated pyrene derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated quinones, while reduction can produce partially dechlorinated pyrene derivatives.
Applications De Recherche Scientifique
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the electronic properties of polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological systems are studied to understand its potential toxicological effects.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its interactions with cellular receptors.
Industry: It is used in the development of materials with specific chemical resistance properties.
Mécanisme D'action
The mechanism by which 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene exerts its effects involves its interaction with cellular components. The compound can bind to proteins and DNA, potentially disrupting normal cellular functions. Its high chlorine content makes it particularly effective at penetrating cell membranes and interacting with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptachlor: Another chlorinated compound used historically as a pesticide.
Chlordane: A related organochlorine compound with similar chemical properties.
Dieldrin: Another persistent organochlorine pesticide.
Uniqueness
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and resistance to degradation make it particularly useful in research and industrial applications where long-lasting effects are desired.
Propriétés
Numéro CAS |
105568-42-1 |
|---|---|
Formule moléculaire |
C16H5Cl7 |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
1,3,4,5,5,6,8-heptachloro-4H-pyrene |
InChI |
InChI=1S/C16H5Cl7/c17-7-3-9(19)13-11-5(7)1-2-6-8(18)4-10(20)14(12(6)11)16(22,23)15(13)21/h1-4,15H |
Clé InChI |
ASGFTATTYKLYHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C4=C1C(=CC(=C4C(C(C3=C(C=C2Cl)Cl)(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


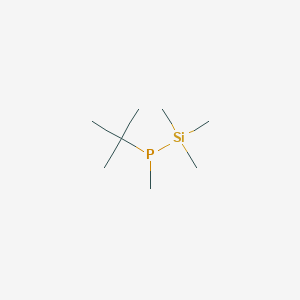

![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
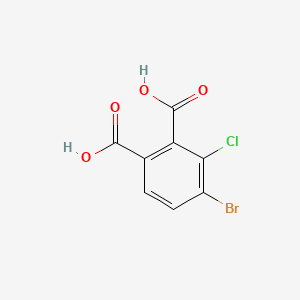
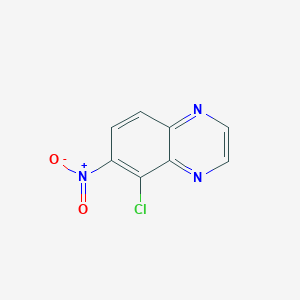
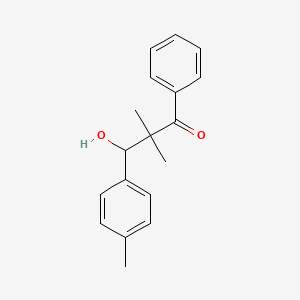

mercury](/img/structure/B14318694.png)
